molecular formula C6H6O3 B14426644 2,3-Dihydroxy-4-methylidenecyclopent-2-en-1-one CAS No. 83840-90-8

2,3-Dihydroxy-4-methylidenecyclopent-2-en-1-one

Cat. No.: B14426644
CAS No.: 83840-90-8
M. Wt: 126.11 g/mol
InChI Key: NNCQFFKUDONSBM-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-4-methylidenecyclopent-2-en-1-one is an organic compound with a unique structure characterized by a cyclopentene ring substituted with two hydroxyl groups and a methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxy-4-methylidenecyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,3-dihydroxycyclopent-2-en-1-one with formaldehyde in the presence of a base, which facilitates the formation of the methylene group at the 4-position. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxy-4-methylidenecyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can react with the methylene group under mild conditions.

Major Products Formed

    Oxidation: Formation of diketones or dialdehydes.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of substituted cyclopentene derivatives.

Scientific Research Applications

2,3-Dihydroxy-4-methylidenecyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dihydroxy-4-methylidenecyclopent-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the methylene group can participate in covalent bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydroxy-4-methylcyclopent-2-en-1-one
  • 2,3-Dihydroxy-4-methylidenecyclopent-2-en-1-one derivatives

Uniqueness

This compound is unique due to the presence of both hydroxyl and methylene groups on the cyclopentene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

83840-90-8

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

IUPAC Name

2,3-dihydroxy-4-methylidenecyclopent-2-en-1-one

InChI

InChI=1S/C6H6O3/c1-3-2-4(7)6(9)5(3)8/h8-9H,1-2H2

InChI Key

NNCQFFKUDONSBM-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(=O)C(=C1O)O

Origin of Product

United States

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